21-bromohenicosanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

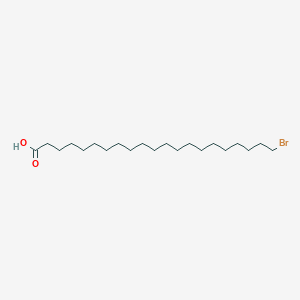

21-bromohenicosanoic Acid is a long-chain fatty acid with a 21-carbon backbone and a bromine atom substitution at the ω-1 position. Its molecular formula is C21H41BrO2 .

Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 41 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The average mass is 405.453 Da, and the mono-isotopic mass is 404.228973 Da .Scientific Research Applications

Novel Antioxidant Activities and Enzyme Inhibition

Bromophenols, synthesized from benzoic acids, demonstrate significant antioxidant activities. These compounds have been evaluated using various bioanalytical antioxidant assays and show potent activities compared to standard antioxidants. Furthermore, they exhibit inhibitory actions against metabolic enzymes such as acetylcholinesterase and butyrylcholinesterase, highlighting their potential therapeutic applications (Öztaşkın et al., 2017).

Synthesis and Chemical Applications

Research has explored the synthesis of various brominated compounds, including those with potential as catalysts for bromination reactions. For example, meso-tetraphenyl-21-telluraporphyrins act as catalysts in bromination reactions with hydrogen peroxide and sodium bromide, showcasing the versatility of brominated compounds in facilitating chemical transformations (Abe et al., 2002).

Environmental and Material Science Applications

Studies have also focused on the environmental applications of brominated compounds, such as the decomposition of bromocresol green using non-thermal atmospheric pressure plasma jets. This process indicates the potential of cold atmospheric pressure plasma jet irradiation in decomposing brominated compounds for water purification purposes (Matinzadeh et al., 2020).

Therapeutic Potential and Biological Evaluations

The anti-inflammatory and anti-ulcer evaluations of synthesized brominated compounds derived from androstenedione demonstrate their therapeutic potential. These compounds have been assessed for their biological activities, highlighting their relevance in medical and pharmaceutical research (Mohareb et al., 2015).

properties

IUPAC Name |

21-bromohenicosanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41BrO2/c22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21(23)24/h1-20H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORVQSQOTLKNEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCBr)CCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370804 |

Source

|

| Record name | 21-bromohenicosanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

855953-37-6 |

Source

|

| Record name | 21-bromohenicosanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic Acid](/img/structure/B1608122.png)

![[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1608130.png)

![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B1608137.png)